molecular formula C11H16ClNO B3097790 2-Benzylmorpholine hydrochloride CAS No. 131887-47-3

2-Benzylmorpholine hydrochloride

Cat. No.: B3097790
CAS No.: 131887-47-3
M. Wt: 213.7 g/mol
InChI Key: DGLIPFPULQKWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylmorpholine hydrochloride is a chemical compound of interest in medicinal chemistry and biochemical research. It is supplied as a hydrochloride salt to enhance its stability and solubility for research applications. The core structure of benzylmorpholine is recognized as a valuable scaffold in the development of enzyme inhibitors . Scientific literature indicates that analogs of benzylmorpholine, particularly those with specific ring substitutions, have been investigated as selective inhibitors for cytochrome P450 enzymes such as CYP2A13 . This enzyme plays a role in the metabolic activation of certain tobacco-derived procarcinogens in the respiratory tract, making its inhibitors a subject of study in lung cancer chemoprevention research . Researchers can utilize this chiral building block to explore structure-activity relationships and develop novel bioactive molecules. The compound is provided for research purposes exclusively. It is not for human or veterinary diagnostic or therapeutic use. Chemical Identifiers: • CAS Number : 131887-53-1 • Molecular Formula : C11H16ClNO • Molar Mass : 213.70 g/mol • SMILES : [H]Cl.[C@@H]1(CC2=CC=CC=C2)CNCCO1

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIPFPULQKWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylmorpholine Hydrochloride

Established and Emerging Synthetic Routes for 2-Benzylmorpholine (B134971) Hydrochloride

The synthesis of 2-benzylmorpholine can be achieved through several established routes. One common method involves the reaction of morpholine (B109124) with benzyl (B1604629) chloride or benzyl bromide. ontosight.ai Another reported synthesis starts from allylbenzene, which is converted to 2-benzylmorpholine and subsequently resolved into its enantiomers. nih.gov A two-step process for a related compound, 4-benzyl-2-morpholinecarboxylic acid hydrochloride, begins with the catalytic hydrogenation of benzaldehyde (B42025) and ethanolamine (B43304) to form N-benzylethanolamine, followed by cyclization with glyoxylic acid.

A different approach involves the reduction of a dione (B5365651) precursor. For instance, 2-[α-(2-methoxyphenoxy)-benzyl]-4-methylmorpholin-3,5-dione can be reduced using lithium aluminium hydride in anhydrous tetrahydrofuran (B95107) to yield the corresponding 2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholine, which is then converted to its hydrochloride salt. prepchem.com

More recently, photocatalytic methods have emerged as a powerful tool for morpholine synthesis. A diastereoselective annulation strategy using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid allows for the synthesis of various morpholines from readily available starting materials with high yields and stereoselectivity. nih.gov This method is notable for its ability to create complex substitution patterns, including tri- and tetra-substituted morpholines. nih.gov

Starting MaterialsKey Reagents/CatalystsProductReference
AllylbenzeneNot specified2-Benzylmorpholine nih.gov
Morpholine, Benzyl chloride/bromideNot specified2-Benzylmorpholine ontosight.ai
2-[α-(2-methoxyphenoxy)-benzyl]-4-methylmorpholin-3,5-dioneLithium aluminium hydride, Methanolic HCl2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholine hydrochloride prepchem.com
Various (photocatalytic approach)Visible-light photocatalyst, Lewis acid, Brønsted acidSubstituted Morpholines nih.gov

Advanced Stereoselective Synthesis Approaches

The demand for enantiomerically pure compounds has driven the development of sophisticated stereoselective methods for synthesizing 2-benzylmorpholine and its derivatives. These approaches aim to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of many pharmaceutical compounds.

Sharpless Asymmetric Epoxidation Strategies

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidizing agent. researchgate.netdalalinstitute.com The chirality of the resulting epoxide is dictated by the enantiomer of the DET used. youtube.com These chiral epoxides are versatile intermediates that can be converted into a variety of functional groups, including the amino alcohols necessary for forming the morpholine ring. wikipedia.orgresearchgate.net The high enantioselectivity and reliability of the Sharpless epoxidation make it a valuable strategy in the total synthesis of complex natural products and chiral building blocks. wikipedia.orgresearchgate.net

Hydrolytic Kinetic Resolution Methods

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. In the context of morpholine synthesis, hydrolytic kinetic resolution can be employed to resolve racemic epoxides, which are key precursors. This method often involves the use of a chiral catalyst that selectively hydrolyzes one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric purity. whiterose.ac.uk For example, chiral (salen)Co catalysts have been effectively used for the hydrolytic kinetic resolution of terminal epoxides. whiterose.ac.uk This approach provides access to enantiomerically enriched epoxides that can then be used in the synthesis of chiral 2-substituted morpholines. While the theoretical maximum yield for the desired enantiomer is 50%, this method can achieve very high enantiomeric excess. whiterose.ac.uk

Catalytic Stereospecific Rearrangement of β-Amino Alcohols

An efficient synthesis of (R)-2-benzylmorpholine has been achieved starting from L-phenylalaninol through a stereospecific rearrangement of a β-amino alcohol. ingentaconnect.com This method utilizes a catalytic amount of trifluoroacetic anhydride (B1165640) ((CF3CO)2O) as a key reagent. ingentaconnect.com The rearrangement of β-amino alcohols can proceed via an aziridinium (B1262131) intermediate, with the regioselectivity of the nucleophilic attack determining the final product structure. rsc.org This approach offers a direct route to chiral 2-benzylmorpholine from a readily available chiral precursor.

Chiral Aziridine (B145994) Ring Opening Protocols

Chiral aziridines are valuable building blocks in asymmetric synthesis due to their propensity to undergo regioselective and stereoselective ring-opening reactions with various nucleophiles. metu.edu.trnih.gov The three-membered ring of aziridine is strained and can be opened by nucleophiles, leading to the formation of vicinal amino alcohols, which are precursors to morpholines. nih.gov The regioselectivity of the ring-opening is often controlled by the substituents on the aziridine ring and the nature of the nucleophile. frontiersin.org For instance, the reaction of chiral aziridine-2-carboxylates can be directed to afford precursors for either pyrrolidines or piperidines depending on the reaction conditions and the substituents. frontiersin.org This methodology has been successfully applied to the synthesis of various azaheterocycles. frontiersin.org

Aziridine DerivativeNucleophileKey Condition/CatalystProduct TypeReference
Racemic/Chiral Aziridine-2-phosphonatesHCl-α-amino-β-chlorophosphonates metu.edu.tr
Racemic/Chiral Aziridine-2-phosphonatesAlcoholsH2SO4α-amino-β-alkoxyphosphonates metu.edu.tr
N-substituted AziridinesPendant SilanolsMildly activated aziridineProtected Amino Alcohols nih.gov
(2R)-aziridine-2-carboxylateH2OCF3CO2HSubstituted Pyrrolidine/Piperidine frontiersin.org
C-glycosyl aziridinesThiophenolMethylene (B1212753) chlorideC-glycosyl-aminoethyl sulfides nih.gov

Asymmetric α-Aminooxylation Methods

While direct search results for asymmetric α-aminooxylation methods specifically for 2-benzylmorpholine hydrochloride are not prevalent, this strategy represents a plausible and powerful approach for the asymmetric synthesis of α-amino carbonyl compounds, which can be precursors to chiral morpholinones and subsequently to 2-benzylmorpholine. Asymmetric α-aminooxylation involves the direct introduction of an oxygen and a nitrogen functionality to the α-position of a carbonyl compound in an enantioselective manner. The resulting α-aminooxy carbonyl compounds can then be further manipulated and cyclized to form the desired chiral morpholine ring system.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral heterocycles, including 2-substituted morpholines, by avoiding the use of metal-based catalysts. These methods often rely on small organic molecules, such as amino acids or their derivatives, to induce enantioselectivity.

A notable organocatalytic strategy for preparing C2-functionalized, N-protected morpholines involves the enantioselective chlorination of an aldehyde, followed by a reductive amination and subsequent cyclization. nih.gov In one approach, an aldehyde is first subjected to an α-chlorination reaction using a chiral organocatalyst like a proline derivative. The resulting α-chloroaldehyde is a reactive intermediate that is immediately used in the next step to prevent potential epimerization, which could lower the enantiomeric excess (% ee). nih.gov

Another innovative organocatalytic method provides access to chiral 2,2-disubstituted morpholines through an enantioselective chlorocycloetherification. rsc.org This protocol utilizes a cinchona alkaloid-derived catalyst to achieve the asymmetric halocyclization of specific alkenol substrates. The reaction proceeds under mild conditions and has been shown to produce chlorinated 2,2-disubstituted morpholines in excellent yields and with high enantioselectivities. rsc.org While this specific example leads to a quaternary stereocenter, the underlying principle of organocatalytic halocyclization represents a significant approach to constructing the chiral morpholine scaffold.

Table 1: Comparison of Organocatalytic Strategies for Morpholine Synthesis

Method Catalyst Type Key Transformation Reported Enantioselectivity Reference
Enantioselective α-chlorination/Cyclization Proline Derivatives α-chlorination of aldehydes 55-98% ee nih.gov
Enantioselective Chlorocycloetherification Cinchona Alkaloid Derivative Asymmetric halocyclization of alkenols Excellent rsc.org

Optimization of Synthetic Pathways for Enantiopurity and Yield

The successful synthesis of a single enantiomer of a chiral compound like this compound hinges on the careful optimization of the reaction sequence to maximize both the yield and the enantiomeric excess.

Initial strategies for the organocatalytic synthesis of 2-substituted morpholines suffered from key limitations, including low yields and inconsistent enantioselectivity. nih.gov A significant breakthrough was achieved by redesigning the synthetic approach. Instead of creating an unstable α-chloroaldehyde, an improved second-generation synthesis begins with the organocatalytic α-chlorination of an aldehyde followed by an immediate reduction (e.g., with sodium borohydride) to the corresponding stable 2-chloro alcohol. nih.gov This intermediate is configurationally stable and can be prepared in high yield (72–83%) and high enantioselectivity (80–98% ee) without risk of racemization. nih.gov

Beyond organocatalysis, other catalytic methods highlight effective optimization strategies. For instance, asymmetric hydrogenation of dehydromorpholines using metal catalysts like a bisphosphine-rhodium complex has achieved quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.org While not an organocatalytic method, the principles of catalyst selection and reaction condition optimization are broadly applicable. The choice of catalyst, specifically one with a large bite angle, was crucial for accommodating the congested and electron-rich substrate to achieve high efficiency and stereocontrol. nih.govrsc.org These findings underscore the importance of catalyst-substrate matching in optimizing synthetic outcomes.

Table 2: Optimization of N-Benzyl Protected Morpholine Synthesis

Synthetic Strategy Key Intermediate Overall Yield Enantiomeric Excess (% ee) Reference
First-Generation Organocatalytic α-chloroaldehyde 13-50% 55-98% (variable) nih.gov
Second-Generation Organocatalytic 2-chloro alcohol 35-60% 75-98% (consistent) nih.gov
Asymmetric Hydrogenation (Rh-catalyzed) Dehydromorpholine Quantitative up to 99% nih.govrsc.org

Chirality and Stereochemical Considerations in 2 Benzylmorpholine Hydrochloride Research

Enantioselective Synthesis of 2-Benzylmorpholine (B134971) Hydrochloride Enantiomers

The controlled, stereoselective synthesis of individual enantiomers of 2-benzylmorpholine is crucial for investigating their distinct pharmacological profiles. Researchers have developed various strategies to achieve high enantiopurity.

One notable method involves an organocatalytic approach for the enantioselective synthesis of C2-functionalized, N-benzyl protected morpholines. nih.govnih.gov This strategy provides a general and high-yielding protocol for accessing chiral morpholine (B109124) derivatives. nih.gov The process typically starts with an organocatalytic α-chlorination of an aldehyde, followed by reduction to a 2-chloro alcohol with high enantiomeric excess (ee). nih.gov This chiral intermediate can then be converted into a bis-electrophile for a chemoselective cyclization to form the N-benzyl protected morpholine. nih.gov While this provides a general framework, specific application to 2-benzylmorpholine would involve the use of 3-phenylpropanal (B7769412) as the starting aldehyde.

A more direct enantioselective synthesis for (R)-2-benzylmorpholine has been achieved starting from a chiral epoxide. researchgate.net This method utilizes the ring-opening of the epoxide by ethanolamine (B43304) sulfonate under basic conditions, which is then followed by a base-mediated ring closure of the resulting sulfate (B86663) ester to yield the desired (R)-2-benzylmorpholine in good yield. researchgate.net

The following table summarizes key aspects of these enantioselective approaches:

MethodKey FeaturesStarting Materials (Example)Reported Outcome
OrganocatalysisGeneral method for C2-substituted N-benzyl morpholines; high enantioselectivity (typically 75-98% ee). nih.govAldehydes (e.g., 3-phenylpropanal for 2-benzylmorpholine). nih.govGood overall yields (35-60%) for the multi-step process. nih.gov
Epoxide Ring-OpeningDirect synthesis of a specific enantiomer. researchgate.netChiral epoxide and ethanolamine sulfonate. researchgate.netGood yield for the target (R)-2-benzylmorpholine. researchgate.net

Implications of Stereoisomerism in Biological Interactions

The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as receptors and enzymes. In the case of 2-benzylmorpholine, research has demonstrated that the biological activity is stereospecific.

Specifically, the appetite-suppressing effects of 2-benzylmorpholine have been shown to reside in the (+)-enantiomer. nih.gov When the racemic mixture was administered to dogs, it demonstrated an appetite suppressant effect; however, further investigation revealed this activity was attributable to only one of the enantiomers. nih.gov This is a common phenomenon in pharmacology, where one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. mdpi.com

This principle is further illustrated in derivatives of 2-benzylmorpholine, such as reboxetine (B1679249) analogues, which are potent norepinephrine (B1679862) transporter (NET) inhibitors. nih.govnih.gov Studies on these related compounds have consistently shown that biological activity is highly dependent on the stereochemistry at the C2 position of the morpholine ring. nih.gov For instance, in one study of a morpholine derivative, the (R)-enantiomer was found to be twice as potent as the racemic mixture, while the (S)-enantiomer was essentially inactive. nih.gov This highlights the critical importance of producing single-enantiomer forms of such compounds for therapeutic applications to maximize efficacy and minimize potential off-target effects.

The differential activity of stereoisomers can be quantified by their binding affinities (Ki) and inhibitory concentrations (IC50) at their biological targets.

EnantiomerObserved Biological ActivityReference
(+)-2-BenzylmorpholineAppetite suppressant activity. nih.gov nih.gov
(-)-2-BenzylmorpholineLacks significant appetite suppressant activity. nih.gov nih.gov
(R)-enantiomer (of a related morpholine derivative)High potency at dopamine (B1211576) receptors (D4 Ki = 0.07 µM). nih.gov nih.gov
(S)-enantiomer (of a related morpholine derivative)Inactive at dopamine receptors (IC50s > 25 µM). nih.gov nih.gov

Methodologies for Chiral Resolution and Enantiopurity Assessment

When an enantioselective synthesis is not employed, a racemic mixture of 2-benzylmorpholine is produced. To isolate the desired enantiomer, chiral resolution techniques are necessary. Furthermore, analytical methods are required to assess the enantiomeric purity of the final product.

Chiral Resolution:

A primary method for resolving racemic amines like 2-benzylmorpholine is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This involves reacting the racemic base with a chiral acid resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.comnih.gov For example, the resolution of a related morpholine derivative, (2RS,3RS)-2-[alpha-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine, was successfully achieved using (+)-mandelic acid, which selectively crystallizes with the (2S,3S)-enantiomer. nih.gov After separation, the chiral resolving agent is removed, typically by treatment with a base, to yield the pure enantiomer. wikipedia.org

Enantiopurity Assessment:

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers and determining the enantiomeric excess (% ee) of a sample. unchainedlabs.comnih.gov The choice of the CSP and the mobile phase composition are critical for achieving effective separation. rsc.org For morpholine and related heterocyclic compounds, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), have proven to be effective. nih.gov The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase.

The following table outlines common methodologies for chiral resolution and analysis:

MethodologyPrincipleApplication to 2-Benzylmorpholine
Diastereomeric Salt CrystallizationReaction of the racemic amine with a chiral acid to form separable diastereomeric salts. wikipedia.orgpharmtech.comA common and scalable method. Chiral acids like tartaric acid or mandelic acid can be used as resolving agents. nih.govwikipedia.org
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase leads to separation. nih.govUsed for analytical determination of enantiomeric purity (% ee) and for preparative separation on a smaller scale. Polysaccharide-based columns are often suitable. nih.gov

Derivatization and Analog Development of 2 Benzylmorpholine Hydrochloride

Strategies for Structural Modification of the Morpholine (B109124) Ring System

The morpholine ring is a versatile scaffold in medicinal chemistry, and its modification can lead to compounds with novel properties. e3s-conferences.orgresearchgate.net Strategies for altering the 2-benzylmorpholine (B134971) structure can range from minor substitutions to complete ring transformation.

One significant strategy involves the synthesis of C-substituted morpholines. For instance, a four-step synthesis for cis-3,5-disubstituted morpholines starting from enantiomerically pure amino alcohols has been developed. nih.gov The pivotal step in this synthesis is a Palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which generates the morpholine products as single stereoisomers. nih.gov This modular approach allows for diverse substituents to be introduced onto the morpholine ring. nih.gov

Another approach involves the ring-opening of precursors like 2-tosyl-1,2-oxazetidine. acs.org This method facilitates the synthesis of 2- and 3-substituted morpholine congeners. The reaction of the oxazetidine with various nucleophiles, such as α-formyl esters, under basic conditions leads to a cascade reaction that forms the morpholine ring. acs.org

Furthermore, synthetic protocols have been established to create N-substituted morpholino nucleoside derivatives from ribonucleosides. nih.govtandfonline.com This process involves two main steps: the oxidation of the ribonucleoside to a dialdehyde (B1249045) intermediate, followed by reductive amination with various alkylamine hydrochloride salts to form the N-substituted morpholine ring. nih.govtandfonline.comtandfonline.com While these methods build the morpholine ring as part of a larger molecule, the principles of N-substitution are broadly applicable for creating diversity from a pre-existing morpholine nitrogen.

In drug discovery, a common strategy is the replacement of the morpholine ring with other heterocyclic systems to explore different spatial arrangements and physicochemical properties. mdpi.com

Table 1: Strategies for Morpholine Ring Modification

Strategy Description Key Reaction Starting Materials Ref.
Cis-3,5-Disubstitution A multi-step synthesis to introduce substituents at the C3 and C5 positions of the morpholine ring in a stereocontrolled manner. Pd-catalyzed carboamination Enantiopure amino alcohols, aryl/alkenyl bromides nih.gov
Ring-Forming Cascade Utilizes a ring-opening/closing cascade to form substituted morpholines. Base-promoted cascade reaction 2-Tosyl-1,2-oxazetidine, α-formyl esters acs.org
N-Substitution Formation of N-substituted morpholines as part of a larger molecular framework, such as nucleosides. Reductive amination Ribonucleosides, alkylamine hydrochlorides nih.govtandfonline.comtandfonline.com
Scaffold Hopping Replacement of the morpholine ring with other bioisosteric heterocyclic rings to explore new chemical space. Varies depending on target heterocycle Morpholine-containing lead compound mdpi.com

Functionalization of the Benzyl (B1604629) Moiety: Substituent Effects

The benzyl group of 2-benzylmorpholine hydrochloride offers a prime site for functionalization, where introducing substituents onto the phenyl ring can significantly alter the molecule's electronic, steric, and lipophilic properties. The reactivity of the benzylic position is highly influenced by the stability of potential intermediates (radicals, cations, or anions), which is in turn affected by resonance with the aromatic ring. chemistry.coach

The addition of substituents to the benzene (B151609) ring influences reactivity through a combination of inductive and resonance (conjugative) effects. libretexts.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (–OCH₃), hydroxyl (–OH), and alkyl groups (–CH₃) donate electron density to the benzene ring. studymind.co.uk This increases the ring's nucleophilicity, making it more reactive towards electrophiles. studymind.co.uk For benzylic systems, EDGs can stabilize adjacent carbocations and radicals, potentially weakening the benzylic C-H bond. acs.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), and halogens (–F, –Cl) pull electron density away from the ring. studymind.co.uk This deactivates the ring towards electrophilic substitution but can enhance reactivity at the benzylic position towards nucleophiles by stabilizing anionic intermediates. chemistry.coachlibretexts.org Studies have shown that in anilines, electron-withdrawing substituents strengthen the N-H bond, while electron-donating groups weaken it. acs.org A similar principle can be applied to the benzylic C-H bond in substituted toluenes. acs.org

The position of the substituent (ortho, meta, or para) also dictates its effect on reactivity and directs further substitutions. libretexts.org For example, in the nitration of toluene, the products are predominantly the ortho and para isomers, reflecting the activating nature of the methyl group at these positions. libretexts.org The susceptibility of alkyl side-chains on a benzene ring to oxidation is a well-known benzylic activation effect. msu.edu

Table 2: Effects of Benzyl Moiety Substituents

Substituent Type Example Groups Effect on Benzene Ring Impact on Benzylic Reactivity Ref.
Electron-Donating (Activating) -OH, -OCH₃, -CH₃, -NH₂ Increases electron density (activates) Stabilizes cationic/radical intermediates; directs ortho/para studymind.co.ukacs.org
Electron-Withdrawing (Deactivating) -NO₂, -CN, -SO₃H, -C(O)R Decreases electron density (deactivates) Stabilizes anionic intermediates; directs meta chemistry.coachstudymind.co.ukacs.org
Halogens (Deactivating) -F, -Cl, -Br, -I Inductively withdraws, but directs ortho/para via resonance Deactivates ring but directs ortho/para libretexts.org

Synthesis of Related Benzylmorpholine Derivatives for Research Applications

The synthesis of benzylmorpholine analogs is pursued to generate novel compounds for various research purposes, including the development of potential therapeutic agents. For example, a series of benzylmorpholine 1,2,4,5-tetraoxane analogues have been designed and synthesized as potential antimalarial compounds. nih.gov One derivative from this series, N205, demonstrated promising stability and in vivo efficacy, highlighting the utility of the benzylmorpholine scaffold in medicinal chemistry. nih.gov

Another related class of compounds are benzomorpholine (2,3-dihydro-4H-1,4-benzoxazine) derivatives. A series of 4-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-3-fluoroaniline derivatives were synthesized starting from 2-aminophenol. acs.org This multi-step synthesis involved the formation of the benzoxazinone (B8607429) ring, followed by reduction and subsequent chemical modifications.

The general enantioselective synthesis of C2-functionalized, N-benzyl protected morpholines has also been developed. nih.gov This protocol uses organocatalysis to install a chiral group at the C2 position, adjacent to the nitrogen atom, providing access to a range of enantiopure morpholine derivatives for further investigation. nih.gov

Formation of Quaternary Ammonium (B1175870) Salts and Ionic Liquids from Morpholine Derivatives

The tertiary amine nitrogen of a morpholine derivative can be readily quaternized by reacting it with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. jcu.czjcu.cz This reaction transforms the neutral or weakly basic nitrogen into a permanent cation.

These quaternary ammonium salts are a component of a class of materials known as ionic liquids (ILs). researchgate.net Ionic liquids are salts that are liquid at or near room temperature and possess unique properties like low vapor pressure, high thermal stability, and tunable solubility. researchgate.netrsc.org

Morpholinium-based ionic liquids have been synthesized and studied for various applications. rsc.orgnih.gov The general structure of these ionic liquids consists of a morpholinium cation and an appropriate anion. researchgate.net The synthesis typically involves the N-alkylation of a morpholine derivative. For example, N-methylmorpholine can be reacted with compounds like 1-chlorobutane, 2-chloroethanol, or benzyl chloride in a solvent like acetonitrile (B52724) to produce the corresponding morpholinium salt. jcu.cz

The properties of the resulting ionic liquid are highly dependent on the nature of both the cation (including the substituents on the morpholine ring) and the anion (e.g., chloride, bromide, tetrafluoroborate, hexafluorophosphate). rsc.org For instance, morpholinium-based ILs are noted to have wide electrochemical stability windows and high ionic conductivity. rsc.org Recent studies have investigated morpholinium-based ionic liquids as potent agents against bacterial biofilms. nih.gov

Table 3: Examples of Morpholine-Based Quaternary Ammonium Salts

Cation Anion Alkylating Agent Used Resulting Salt Type Ref.
N-Benzyl-N,N-dimethylammonium Bromide Benzyl bromide Quaternary Ammonium Salt jcu.czjcu.cz
4-Decyl-4-ethylmorpholinium Herbicidal Anions Decyl and Ethyl Halides Ionic Liquid nih.gov
4,4-Didecylmorpholinium Herbicidal Anions Decyl Halide Ionic Liquid nih.gov
N-Methyl-N-allyl morpholinium Chloride Allyl chloride Ionic Liquid jcu.cz

Structure Activity Relationship Sar Studies of 2 Benzylmorpholine Hydrochloride and Its Analogs

General Principles of SAR Analysis in Morpholine (B109124) Derivatives

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. jchemrev.com In medicinal chemistry, it is considered a "privileged pharmacophore" because of its frequent appearance in approved drugs and bioactive molecules, as well as its favorable properties. nih.govresearchgate.netnih.gov The inclusion of a morpholine moiety in a molecule can significantly influence its physicochemical and biological characteristics.

Key Contributions of the Morpholine Ring:

Improved Physicochemical Properties: The morpholine ring often enhances aqueous solubility and can improve a compound's pharmacokinetic profile, including absorption and bioavailability. researchgate.netnih.govontosight.ai

Metabolic Stability: The nitrogen atom in the morpholine ring has a relatively weak basicity due to the electron-withdrawing effect of the oxygen atom, which can confer metabolic stability. researchgate.net

Target Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of target proteins, such as kinases. nih.govresearchgate.net This ability to form hydrogen bonds is a key factor in the biological activity of many morpholine-containing compounds. researchgate.net

Structural Scaffold: The ring itself provides a rigid scaffold that can be readily substituted at various positions, allowing for systematic modifications to explore the chemical space around a target. nih.gove3s-conferences.org

SAR studies on morpholine derivatives generally focus on how substitutions on the nitrogen and carbon atoms of the ring affect the compound's interaction with its biological target. nih.govresearchgate.net For instance, introducing different substituents can alter the molecule's size, shape, and electronic distribution, thereby modulating its binding affinity and selectivity. e3s-conferences.org The goal of this analysis is to build a comprehensive model that predicts how structural changes will impact biological outcomes. patsnap.com

Impact of Benzyl (B1604629) Substitutions on Biological Interactions and Selectivity

In the context of 2-benzylmorpholine (B134971), the benzyl group (a phenyl ring attached to a methylene (B1212753) group) is a critical component influencing biological activity. Modifications to this benzyl moiety can lead to significant changes in potency and selectivity.

Research on related structures, such as N-benzyl phenethylamines, has shown that substitutions on the N-benzyl group can dramatically influence receptor affinity and functional activity. nih.gov For example, a hydroxyl group at the ortho-position (2-position) of the benzyl ring can lead to higher potency compared to a methoxy (B1213986) group at the same position. nih.gov

In a series of influenza A virus replication inhibitors, an N-benzylmorpholine analog demonstrated a nearly tenfold improvement in potency compared to its parent compound. acs.orgacs.org This highlights the positive contribution of the benzylmorpholine group to the molecule's antiviral activity. Further SAR exploration revealed specific requirements for the benzyl portion.

Table 1: SAR of Benzyl Group Modifications in Antiviral Agents

Compound/Modification Key Structural Feature Impact on Activity Reference
Analog 3 N-benzylmorpholine ~10-fold increase in potency against H1N1 acs.orgacs.org
CF3 Group Substitution Trifluoromethyl group on the phenyl ring Steric bulk rotates the phenyl ring out of coplanarity, which is crucial for activity. acs.org

| CF3 -> H | Replacement of a single fluorine with hydrogen | Complete loss of antiviral activity. | acs.org |

These findings underscore that both the electronic properties and the steric bulk of substituents on the benzyl ring are critical for biological interactions. The trifluoromethyl group, for example, not only influences the electronic nature of the ring but also imposes a specific conformational arrangement necessary for optimal binding to the target protein. acs.org

Role of Morpholine Ring Modifications in Activity and Target Specificity

While the benzyl group is crucial, the morpholine ring itself is also a key determinant of activity and can be modified to optimize a compound's properties. Modifications can include replacing the morpholine ring with other heterocyclic systems or altering its substitution pattern.

One common strategy is bioisosteric replacement, where the morpholine ring is swapped with another group that has similar spatial and electronic properties. In the development of influenza virus inhibitors, researchers replaced the morpholine substituent of an active compound with various heteroaromatic rings like pyrimidines and pyrazines. acs.org

Table 2: Impact of Morpholine Ring Replacement on Antiviral Activity

Original Moiety Replacement Moiety Effect on Antiviral Activity Other Effects Reference
Morpholine Pyrimidines, Pyrazines, Oxazoles General improvements in activity against H1N1 and H3N2 subtypes Often resulted in high efflux ratios and inhibition of cytochrome P450 enzymes acs.org

This demonstrates a common challenge in drug design: while a modification may improve potency, it can negatively impact other properties like permeability and metabolic stability. acs.org The oxygen atom in the morpholine ring of one antiviral analog was found to accept a hydrogen bond from a threonine residue in the target protein. acs.org When the morpholine was replaced with a dioxane ring, the distal oxygen of the dioxane formed a hydrogen bond with a different amino acid (glutamine), illustrating how subtle changes to the heterocyclic ring can significantly alter the binding mode and interactions within the target's active site. acs.org

Stereochemical Influence on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like 2-benzylmorpholine. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecificity, meaning they interact differently with different stereoisomers of a drug.

For morpholine derivatives, the stereochemistry at the C-2 and other chiral centers can dictate the compound's potency and selectivity. In a study of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, it was found that the single enantiomers, specifically the (SS) and (RR) forms, were potent inhibitors of monoamine reuptake. nih.gov This implies that a specific 3D orientation of the substituents around the morpholine ring is necessary for effective binding to the serotonin (B10506) and norepinephrine (B1679862) transporters.

Similarly, when the morpholine ring in a series of antiviral compounds was replaced by a dioxane ring, the stereochemistry of the new ring was critical. acs.org

Table 3: Influence of Stereochemistry on Dioxane Analogs

Compound Stereochemistry Key Finding Reference
Dioxane Analog 15 (S,S)-methyl Lowest in vitro clearance in rat and human liver microsomes compared to other diastereomers acs.org

| Dioxane Analog 18 | (S,S)-cyclopropyl | Modest improvement in potency across both influenza subtypes | acs.org |

These results led the researchers to select the (S,S) stereochemistry for further optimization, demonstrating that controlling the stereochemical configuration is a critical aspect of lead optimization. acs.org A study of tetrahydrolipstatin and its seven other stereoisomers also confirmed the importance of stereochemistry, with IC50 values against pancreatic lipase (B570770) varying from 4.0 nM for the natural configuration to 930 nM for a diastereomer with multiple inverted stereocenters. nih.gov This principle of stereochemical SAR (S-SAR) is broadly applicable and essential for understanding the activity of 2-benzylmorpholine and its analogs.

Mechanistic Investigations and Biochemical Target Elucidation of 2 Benzylmorpholine Hydrochloride Derivatives

Identification of Putative Biological Targets for 2-Benzylmorpholine (B134971) Derivatives

The morpholine (B109124) ring is a significant scaffold in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities, including anticancer and anti-inflammatory effects. researchgate.net The biological targets for derivatives containing the 2-benzylmorpholine core are diverse. Key putative targets identified through various studies include enzymes involved in metabolic activation of carcinogens and proteins that regulate DNA damage response pathways.

One of the most prominent targets for benzylmorpholine analogs is Cytochrome P450 2A13 (CYP2A13). nih.govnih.gov This enzyme is primarily found in the respiratory tract and is responsible for the bioactivation of procarcinogens found in tobacco, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govnih.gov Inhibition of CYP2A13 is therefore considered a promising strategy for the chemoprevention of lung cancer in tobacco users. nih.gov

Another significant target class is the deubiquitinating enzymes (DUBs), specifically the ubiquitin-specific protease 1 (USP1) in complex with its associated factor UAF1. researchgate.netnih.govnih.gov The USP1/UAF1 complex is a critical regulator of DNA damage response pathways, and its inhibition is a potential therapeutic strategy for certain cancers. researchgate.netnih.govnih.gov While the investigated inhibitors are N-benzyl-2-phenylpyrimidin-4-amine derivatives, the benzylamine (B48309) structural element is a shared feature with the benzylmorpholine class. researchgate.net

Additionally, other enzyme families, such as eukaryotic elongation factor 2 kinase (eEF2K), have been explored as potential targets for related heterocyclic compounds, suggesting a broader potential for enzyme inhibition by molecules containing similar structural motifs. nih.govpatsnap.com

Exploration of Enzyme Inhibition Mechanisms

Understanding how 2-benzylmorpholine derivatives interact with and inhibit enzymes is fundamental to characterizing their pharmacological profile. Research has delved into the specifics of these interactions, particularly with cytochrome P450 enzymes and other key cellular regulators.

A primary challenge in developing CYP inhibitors is achieving selectivity for a specific enzyme within the large P450 superfamily. nih.gov For instance, it is crucial to selectively inhibit the respiratory enzyme CYP2A13, which activates lung carcinogens, without significantly affecting the 94% identical hepatic enzyme CYP2A6, which is mainly involved in systemic drug metabolism. nih.govnih.gov

Studies on a series of 4-benzylmorpholine (B76435) analogs have provided key insights into the structure-activity relationships (SAR) for CYP2A13 inhibition. nih.gov A critical finding is that substitution at the ortho position of the benzyl (B1604629) ring is a vital feature for promoting selective binding and inhibition of CYP2A13. nih.gov Analogs with a single ortho substitution on the benzyl ring demonstrated greater selectivity for CYP2A13 over CYP2A6. nih.gov In contrast, disubstitution at both ortho positions tended to reduce this selectivity by slightly enhancing the affinity for both CYP2A enzymes. nih.gov Substitutions at the meta and para positions on the benzyl ring were found to be less effective. nih.gov

The table below summarizes the inhibition data for selected 4-benzylmorpholine analogs against CYP2A13 and CYP2A6.

Table 1: Inhibition of CYP2A Enzymes by 4-Benzylmorpholine Analogs

Compound/Analog Substitution on Benzyl Ring CYP2A13 IC₅₀ (µM) CYP2A6 IC₅₀ (µM) Selectivity (CYP2A6/CYP2A13)
Analog 1 Ortho-substitution Low High >25-fold
Analog 2 Ortho-substitution Low High >25-fold
Analog 3 Di-ortho-substitution Low Low Reduced
Analog 4 Meta/Para-substitution Higher Higher Low

The USP1/UAF1 deubiquitinase complex, which regulates DNA repair pathways, has been identified as a druggable target. nih.govresearchgate.net High-throughput screening led to the discovery of ML323 and related N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent nanomolar inhibitors of USP1/UAF1. researchgate.netnih.gov ML323 demonstrates high potency and selectivity against other human DUBs and proteases. nih.gov Inhibition of USP1/UAF1 by these compounds leads to an increase in monoubiquitinated PCNA (Ub-PCNA) levels and a decrease in cancer cell survival, establishing a strong correlation between enzyme inhibition and cellular activity. nih.gov This suggests that inhibiting USP1 could be a therapeutic strategy for sensitizing cancer cells to DNA-damaging agents like cisplatin. nih.gov

Eukaryotic elongation factor 2 kinase (eEF2K) is another enzyme target implicated in cancer cell survival. nih.govnih.gov It plays a role in protein synthesis, and its inhibition can suppress the rapid proliferation of cancer cells. patsnap.com While the lead compounds studied as eEF2K inhibitors are often structurally distinct from simple benzylmorpholines (e.g., benzamide (B126) tryptamine (B22526) or thieno[2,3-b]pyridine (B153569) derivatives), these studies highlight the broader potential for targeting kinases with heterocyclic scaffolds. nih.govnih.gov For example, a thieno[2,3-b]pyridine analog showed an IC₅₀ of 170 nM against eEF2K. nih.gov

Receptor Binding Studies and Selectivity Profiling (e.g., 5-HT1B Receptors)

The structural features of benzylmorpholine are also present in ligands for various neurotransmitter receptors. Studies on structurally related benzylimidazolines have shed light on their interactions with serotonin (B10506) receptors, specifically the 5-HT1B and 5-HT1D subtypes. nih.gov These investigations help to build a picture of how the benzyl-heterocycle motif can be tuned for receptor affinity and selectivity. nih.govnih.gov

A systematic study of benzylimidazoline derivatives revealed that various substituents on the aromatic ring collectively contribute to high-affinity binding. nih.gov Interestingly, specific modifications had differential effects on binding to human 5-HT1B and 5-HT1D receptors. For example, removing a 3-hydroxy group from a lead compound did not significantly reduce its affinity for h5-HT1D receptors but decreased its affinity for h5-HT1B receptors by nearly 50-fold. nih.gov Furthermore, 2,6-dimethyl groups on the benzyl ring appeared to be more critical for h5-HT1B binding than for h5-HT1D binding. nih.gov Through such structural modifications, several compounds were identified that displayed over 20- to 100-fold selectivity for h5-HT1D versus h5-HT1B receptors. nih.gov

Table 2: Selectivity of Benzyl-Heterocycle Derivatives at Serotonin Receptors

Compound Modification Effect on h5-HT1D Affinity Effect on h5-HT1B Affinity Resulting Selectivity
Removal of 3-hydroxy group Minor reduction ~50-fold reduction Increased for h5-HT1D
Presence of 2,6-dimethyl groups Contributes to binding Greater contribution to binding Influences selectivity

Data based on structure-affinity relationship studies of benzylimidazolines. nih.gov

Research on Ligand-Metal Ion Complexation

Research into piperazine-based macrocycles, which share the six-membered ring with two heteroatoms feature of morpholine, demonstrates this principle. nih.gov These ligands can form stable complexes with various transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). biointerfaceresearch.comnih.gov The coordination can lead to the formation of well-defined structures, including coordination polymers. nih.gov For example, N-benzyl-N-nitrosohydroxylamine derivatives have been shown to form crystalline complexes with several divalent metal ions, including Co(II). researchgate.net The stability and structure of these metal complexes are determined through techniques like potentiometric titrations and X-ray crystallography. nih.govnih.gov Such research is fundamental for applications in areas like the design of therapeutic agents for metal intoxication or the development of selective metal extractants. researchgate.net

Applications of 2 Benzylmorpholine Hydrochloride As a Chemical Research Tool

Role as a Privileged Scaffold in Drug Discovery Research

In the field of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.govnih.gov The morpholine (B109124) ring, a core component of 2-benzylmorpholine (B134971), is widely recognized as such a scaffold. researchgate.netnih.gov This is largely due to its advantageous physicochemical and metabolic properties, which can improve the pharmacokinetic profile of drug candidates. nih.govresearchgate.net

The morpholine moiety is a six-membered heterocycle containing both a secondary amine and an ether functional group. biosynce.com This structure imparts a unique combination of polarity and basicity, allowing it to participate in various biological interactions such as hydrogen bonding. researchgate.netbiosynce.com Its presence in numerous approved and experimental drugs highlights its importance and versatility. nih.govresearchgate.net The incorporation of a morpholine ring, as seen in 2-benzylmorpholine, can enhance desirable drug-like properties, including solubility and metabolic stability, while also providing a synthetically adaptable handle for further chemical modification. nih.govbiosynce.com The benzyl (B1604629) group adds a lipophilic component, which can be crucial for interactions with specific biological targets.

Utilization in the Design and Synthesis of Bioactive Molecules

The 2-benzylmorpholine scaffold serves as a key starting point for the synthesis of a variety of bioactive molecules. ontosight.ai Researchers leverage this structure to design and create novel compounds with potential therapeutic effects across different disease areas, including infectious diseases and cancer. ontosight.aiijprems.com

A notable example is in the development of antiviral agents. An N-benzylmorpholine analog was identified as a hit in a high-throughput screen for influenza A virus replication inhibitors. acs.org This compound, which targets the viral nucleoprotein (NP), demonstrated a significant improvement in potency compared to the initial hit compound. acs.org Further optimization of this benzylmorpholine-based scaffold led to the identification of even more potent inhibitors. acs.org

In the realm of antimalarial research, derivatives of benzylmorpholine have also been synthesized and evaluated. Morpholine-containing compounds are explored for their ability to combat multiple life stages of the Plasmodium parasite. miguelprudencio.com The fusion of different pharmacophores with the morpholine scaffold is a strategy employed to enhance efficacy and create structurally diverse candidates for antimalarial drug discovery. miguelprudencio.comresearchgate.net

Table 1: Examples of Bioactive Molecules Derived from Benzylmorpholine Scaffolds

Compound Class Therapeutic Area Target/Mechanism of Action Research Findings
N-Benzylmorpholine Analogs Antiviral (Influenza A) Inhibition of Nucleoprotein (NP) Oligomerization Demonstrated improved potency and aqueous solubility, serving as a key intermediate for optimization. acs.org
Benzylamino Dispiro Tetraoxanes Antimalarial Not specified Analogs showed potent in vitro activity against Plasmodium falciparum, with some selected for in vivo studies.

Use as a Precursor for Pharmaceutical Intermediates and Building Blocks

Beyond its direct incorporation into bioactive molecules, 2-benzylmorpholine hydrochloride is a valuable precursor and building block in organic synthesis. ontosight.aiillinois.edusciencedaily.com Chemical building blocks are relatively simple molecules that can be assembled to create larger, more complex structures. illinois.edusciencedaily.com The use of such blocks accelerates the drug discovery process by allowing chemists to rapidly generate libraries of related compounds for screening. nih.govnih.gov

The 2-benzylmorpholine structure contains multiple reactive sites that can be chemically modified, making it a versatile intermediate. researchgate.net It can be synthesized through methods like the reaction of morpholine with benzyl chloride or benzyl bromide. ontosight.ai Once formed, it serves as a foundational piece for constructing more elaborate pharmaceutical intermediates. researchgate.netnih.govnih.gov This approach allows for the systematic exploration of the chemical space around the scaffold, enabling the fine-tuning of a molecule's properties to achieve desired biological activity and a favorable pharmacokinetic profile. nih.govbiosynce.com

Considerations in Early-Stage Drug Discovery Research (e.g., Lead-likeness, Structural Alerts)

In early-stage drug discovery, compounds are evaluated for "lead-likeness"—a set of physicochemical properties that suggest a compound has the potential to be developed into a successful drug. The morpholine scaffold often contributes positively to these properties. nih.gov

Key considerations include:

Solubility: The morpholine ring's polarity can improve the aqueous solubility of a molecule, which is critical for drug absorption and distribution. biosynce.com In the development of influenza inhibitors, an N-benzylmorpholine analog showed significantly improved aqueous solubility, enabling further studies. acs.org

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to a better pharmacokinetic profile. nih.gov

Permeability: While the morpholine ring can enhance solubility, its impact on cell permeability must be carefully balanced. In one study, replacing a morpholine ring with other heterocycles led to high efflux ratios in a Caco-2 permeability assay, indicating potential issues with the compound being actively transported out of cells. acs.org

The goal is to use the benzylmorpholine scaffold to create molecules that possess a good balance of potency, selectivity, and drug-like properties, making them suitable candidates for further development. nih.gov

Applications in Material Science Research

While the primary application of this compound is in the pharmaceutical and life sciences, morpholine derivatives, in general, have found utility in material science. ijprems.comsigmaaldrich.com The unique chemical properties of the morpholine ring lend themselves to various industrial applications.

One of the most cited uses for morpholine and its derivatives in this sector is as corrosion inhibitors . The nitrogen atom in the morpholine ring can adsorb onto metal surfaces, forming a protective layer that shields the metal from corrosive agents. N-substituted morpholines are known to be effective in this capacity. ijprems.com

Additionally, morpholine derivatives can be used as building blocks or catalysts in the synthesis of polymers and other specialty chemicals. researchgate.net Although specific research detailing the use of this compound in material science is less common than its role in drug discovery, the general utility of the morpholine scaffold suggests potential for such applications. ijprems.comsigmaaldrich.com

Computational and in Silico Approaches in 2 Benzylmorpholine Hydrochloride Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the mechanism of action of a drug candidate by visualizing how it fits into the binding site of its target protein and the types of interactions it forms. For 2-Benzylmorpholine (B134971) hydrochloride, molecular docking studies would be instrumental in identifying potential protein targets and optimizing its structure to enhance binding affinity and selectivity.

Research on various morpholine (B109124) derivatives has demonstrated the utility of molecular docking in elucidating their biological activities. For instance, docking studies on novel morpholine derivatives against the main protease of SARS-CoV-2 have revealed potential binding modes and identified compounds with significant binding energies, suggesting their potential as viral inhibitors. gyanvihar.org In these studies, the morpholine ring often plays a critical role in forming key interactions with amino acid residues in the protein's active site. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution, can also participate in hydrogen bonding or other interactions. acs.org

The benzyl (B1604629) group attached to the morpholine ring in 2-Benzylmorpholine hydrochloride is likely to engage in hydrophobic and aromatic interactions, such as pi-pi stacking or hydrophobic contacts with nonpolar residues within the binding pocket. The specific orientation and interactions will, of course, depend on the topology and chemical environment of the target protein's active site.

A hypothetical molecular docking study of this compound would involve:

Target Identification: Selecting a potential protein target based on the desired therapeutic effect.

Structure Preparation: Obtaining the 3D structures of both this compound (the ligand) and the target protein.

Docking Simulation: Using software to predict the binding pose and calculate a docking score, which estimates the binding affinity.

Interaction Analysis: Examining the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

The insights gained from such modeling can guide the synthesis of new analogs with improved potency and a better side-effect profile.

Table 1: Representative Molecular Docking Data for Morpholine Derivatives Against Various Targets

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical for this compound)Reference
Novel Morpholine DerivativesSARS-CoV-2 Main Protease-74.55Cys145, His41, Met165 gyanvihar.org
Morpholine-substituted TetrahydroquinolinesmTOR-Lys2187, Asp2195, Val2240 mdpi.com
Morpholine capped β-lactamsHuman iNOS-Arg260, Tyr367, Gln257 nih.gov
3-amido-9-ethylcarbazole with morpholineCalf Thymus DNA-A-T rich minor groove nih.gov

Note: The data in this table is derived from studies on various morpholine derivatives and is intended to be illustrative of the types of results obtained from molecular docking studies. The key interacting residues for this compound are hypothetical and would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential in determining activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For this compound, a QSAR study would typically involve a set of structurally related analogues with varying substituents on the benzyl and/or morpholine rings. The biological activity of these compounds would be experimentally determined, and then a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the observed biological activity.

A QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants found that properties like polarization, dipole moment, and lipophilicity had a significant effect on their antioxidant activity. pensoft.net Specifically, the study concluded that antioxidant activity increased with decreasing molecular area and volume, and with increasing hydrophilicity. pensoft.net Such findings are valuable for guiding the design of new compounds with enhanced activity.

A hypothetical QSAR model for a series of 2-benzylmorpholine analogs might reveal that the presence of electron-withdrawing groups on the benzyl ring increases activity, or that the size and shape of the molecule are critical for fitting into the target's binding site. The predictive power of a QSAR model allows for the prioritization of synthetic efforts on compounds that are most likely to be active, thereby saving time and resources.

Table 2: Common Molecular Descriptors Used in QSAR Studies and Their Potential Relevance to this compound

Descriptor TypeExample DescriptorPotential Influence on Activity of 2-Benzylmorpholine Analogs
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and binding to hydrophobic pockets.
Electronic Dipole MomentInfluences polar interactions and overall solubility.
Steric Molecular Weight/VolumeDetermines the fit within the target's binding site.
Topological Wiener IndexRelates to molecular branching and compactness.

Virtual Screening and Chemical Library Design

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is significantly faster and less expensive than experimental high-throughput screening (HTS).

In the context of this compound, virtual screening could be employed in two primary ways:

To identify potential biological targets: The structure of this compound could be screened against a library of known protein structures to identify those to which it is predicted to bind with high affinity. This can help in elucidating its mechanism of action or in identifying potential off-target effects.

To discover novel scaffolds: If a biological target for this compound is known, a virtual screen of large chemical libraries can be performed to identify other, structurally diverse compounds that are also predicted to bind to the same target. This can lead to the discovery of new chemical series with potentially better properties.

The design of chemical libraries for screening is a critical aspect of this process. Libraries can be designed to be diverse, covering a wide range of chemical space, or focused, containing compounds with a higher probability of being active against a specific target family. Morpholine is a common scaffold found in many bioactive molecules and is often included in chemical libraries for drug discovery. researchgate.net

The process of virtual screening typically involves:

Library Preparation: A large database of chemical compounds is prepared, often in a 3D format.

Target-Based Screening: If the structure of the target protein is known, molecular docking is used to assess the binding of each compound in the library.

Ligand-Based Screening: If the structure of the target is unknown, but active ligands are known, their properties (e.g., shape, pharmacophore) are used to find similar molecules in the library.

Hit Selection and Experimental Validation: The top-scoring compounds from the virtual screen are then selected for experimental testing to confirm their activity.

Virtual screening has been successfully used to identify inhibitors for a wide range of targets, and the inclusion of the morpholine moiety in screening libraries has contributed to the discovery of novel bioactive compounds. researchgate.net

Computational Studies for Pharmacokinetic Property Prediction

The pharmacokinetic properties of a drug candidate, which include its Absorption, Distribution, Metabolism, and Excretion (ADME), are critical for its success. Poor ADME properties are a major cause of failure in drug development. Computational models can predict these properties early in the discovery process, allowing for the optimization of compounds to improve their pharmacokinetic profile. nih.govnumberanalytics.com

For this compound, in silico ADME prediction can provide valuable information on:

Absorption: Predicting oral bioavailability and intestinal absorption. Descriptors such as the number of rotatable bonds and the polar surface area are often used in these predictions.

Distribution: Estimating the extent to which the compound will distribute into various tissues, including its ability to cross the blood-brain barrier.

Metabolism: Predicting the likely sites of metabolic modification by cytochrome P450 enzymes. This can help in identifying potential drug-drug interactions and in designing more metabolically stable compounds.

Excretion: Estimating the route and rate of elimination from the body.

Various computational tools and models are available for ADME prediction, many of which are based on QSAR principles or machine learning algorithms trained on large datasets of experimental data. github.com For morpholine-containing compounds, studies have shown that the morpholine ring can influence pharmacokinetic properties. For example, its inclusion can sometimes improve metabolic stability and aqueous solubility.

Table 3: Predicted ADME Properties for a Hypothetical 2-Benzylmorpholine Analog

ADME PropertyPredicted Value/ClassificationImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Penetration Moderate to HighMay be suitable for targeting the central nervous system.
CYP2D6 Inhibition Potential InhibitorPossibility of drug-drug interactions with other drugs metabolized by this enzyme.
Aqueous Solubility ModerateMay require formulation strategies to improve solubility.

Note: The values in this table are hypothetical and would need to be confirmed by experimental studies. They are intended to illustrate the types of predictions that can be made using in silico tools.

By integrating these computational approaches, researchers can build a comprehensive in silico profile of this compound, guiding its development and increasing the probability of it becoming a successful therapeutic agent.

Future Directions and Emerging Research Avenues for 2 Benzylmorpholine Hydrochloride

Development of Novel Synthetic Methodologies

The synthesis of morpholines, including 2-benzylmorpholine (B134971), has been a subject of extensive study. nih.gov Future research in this area is poised to focus on the development of more efficient, stereoselective, and environmentally friendly synthetic routes.

Recent advancements in catalysis offer promising avenues. For instance, palladium-catalyzed carboamination reactions have been successfully employed for the asymmetric synthesis of cis-3,5-disubstituted morpholines. This strategy allows for the modular construction of the morpholine (B109124) ring from readily available amino alcohols, offering a pathway to a diverse range of enantiopure derivatives. e3s-conferences.org Another innovative approach involves a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates, which provides access to highly substituted morpholines. e3s-conferences.org Photocatalytic methods are also gaining traction, with strategies like the photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes enabling the synthesis of substituted morpholines under continuous flow conditions. researchgate.net

Future efforts will likely concentrate on adapting and refining these modern synthetic methods for the specific and efficient production of 2-benzylmorpholine hydrochloride and its analogs. A key focus will be on achieving high stereocontrol to isolate specific enantiomers, as the biological activity of chiral molecules is often stereospecific. The development of one-pot tandem reactions, such as a hydroamination followed by an asymmetric transfer hydrogenation, could also streamline the synthesis of 3-substituted morpholines and be adapted for 2-substituted variants like 2-benzylmorpholine. researchgate.net

Table 1: Emerging Synthetic Methodologies for Morpholine Scaffolds

MethodologyKey FeaturesPotential Application for 2-Benzylmorpholine
Palladium-Catalyzed CarboaminationAsymmetric synthesis, stereocontrol, modular.Enantioselective synthesis of specific stereoisomers of 2-benzylmorpholine and its derivatives.
Copper-Catalyzed Three-Component ReactionHigh substitution, use of readily available starting materials.Efficient generation of a library of 2-benzylmorpholine analogs with diverse substitutions for SAR studies.
Photocatalytic SynthesisUse of light, mild reaction conditions, suitable for continuous flow.Greener and more efficient large-scale production of this compound.
Tandem Sequential ReactionsOne-pot synthesis, increased efficiency.Streamlined synthesis of functionalized 2-benzylmorpholine derivatives.

Exploration of New Biological Targets and Signaling Pathways

While 2-benzylmorpholine and its analogs like phenmetrazine have been historically investigated for their effects on monoamine transporters, leading to stimulant and anorectic properties, the full spectrum of their biological targets remains to be elucidated. drugbank.comwikipedia.org Future research will delve deeper into the molecular pharmacology of this compound to identify novel biological targets and signaling pathways.

The structural similarity of 2-benzylmorpholine to known bioactive molecules suggests a broader range of potential applications. For example, various morpholine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. e3s-conferences.orgijprems.com A critical future direction will be to screen this compound and a library of its derivatives against a wide panel of biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), to uncover new therapeutic opportunities. ijprems.com

Understanding the downstream signaling cascades affected by 2-benzylmorpholine is also crucial. For instance, chronic treatment with the related compound phenmetrazine has been shown to desensitize D2 dopaminergic and α2-adrenergic receptors and alter the phosphorylation of key signaling proteins like ERK1/2 and GSK3β. nih.gov Future studies on this compound could employ techniques like phosphoproteomics and transcriptomics to map the intricate signaling networks it modulates, potentially revealing unexpected mechanisms of action and identifying biomarkers for its activity. Given the complexity of appetite regulation, which involves a multitude of hormones, peptides, and neurotransmitters, a deeper understanding of how this compound interacts with these systems is warranted. medium.comnih.govnih.gove-dmj.org

Advanced Derivatization Strategies for Modulated Biological Interactions

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets. nih.govsci-hub.se Advanced derivatization of the this compound core is a key strategy for modulating its biological interactions, improving its potency and selectivity, and optimizing its pharmacokinetic properties.

Structure-activity relationship (SAR) studies on related morpholine derivatives have provided valuable insights. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry and substitution patterns on the aryl rings were found to be critical determinants of their activity as serotonin (B10506) and noradrenaline reuptake inhibitors. nih.gov Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives, medicinal chemistry optimization led to potent inhibitors of the USP1/UAF1 deubiquitinase complex with anticancer activity. nih.gov

Future derivatization strategies for this compound will likely involve:

Systematic modification of the benzyl (B1604629) group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring to explore electronic and steric effects on target binding.

Alterations at the morpholine nitrogen: Synthesis of N-acylated, N-alkylated, or N-arylated derivatives to modulate basicity and lipophilicity.

Introduction of functional groups at other positions of the morpholine ring: Creating more complex, three-dimensional structures to enhance target engagement.

Computational modeling and quantitative structure-activity relationship (QSAR) studies will play a pivotal role in guiding these derivatization efforts, allowing for a more rational design of novel analogs with desired biological profiles. sci-hub.se

Table 2: Potential Derivatization Strategies and Their Rationale

Derivatization SiteProposed ModificationRationale for Biological Interaction Modulation
Benzyl RingIntroduction of electron-withdrawing or -donating groups.To alter the electronic properties and influence binding affinity and selectivity.
Morpholine NitrogenAcylation, alkylation, or arylation.To modify the pKa and lipophilicity, affecting solubility and membrane permeability.
C-3 Position of MorpholineIntroduction of small alkyl or functional groups.To create chiral centers and explore stereospecific interactions with biological targets.
C-5 and C-6 Positions of MorpholineIntroduction of substituents.To increase structural complexity and explore new binding pockets on target proteins.

Integration with High-Throughput Screening and Chemical Biology Paradigms

The integration of this compound and its derivatives into modern drug discovery platforms, such as high-throughput screening (HTS) and chemical biology, represents a significant future direction.

HTS allows for the rapid screening of large compound libraries against specific biological targets or in phenotypic assays. nih.govsbpdiscovery.orgnuvisan.comnih.gov A library of 2-benzylmorpholine derivatives, synthesized using the novel methodologies described above, could be screened to identify hits for a wide range of diseases. For example, HTS assays for appetite-regulating genes and adipocyte differentiation are being developed and could be used to screen for novel anti-obesity agents. nih.govplos.orgnih.gov The design of diverse morpholine-based libraries for general screening purposes has already been demonstrated, providing a blueprint for future efforts with 2-benzylmorpholine. nih.gov

Chemical biology approaches involve the use of small molecules to study and manipulate biological systems. A promising avenue for future research is the development of chemical probes based on the 2-benzylmorpholine scaffold. These probes, which could be tagged with fluorescent dyes or affinity labels, would be invaluable tools for:

Identifying the direct binding partners of 2-benzylmorpholine within cells.

Visualizing the subcellular localization of its targets.

Studying the dynamics of its interaction with biological macromolecules in real-time.

The development of such probes would provide unprecedented insights into the mechanism of action of this compound and could help to validate its targets for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Benzylmorpholine hydrochloride?

  • Methodology : The synthesis typically involves alkylation of morpholine derivatives with benzyl halides. For example, a Friedel-Crafts-like reaction may utilize anhydrous aluminum chloride as a catalyst in halogenated solvents (e.g., chloroform). Reaction conditions (80–85°C, 8–9 hours) and stoichiometric ratios of reagents (e.g., benzyl bromide) are critical for optimizing yield . Purification steps may involve recrystallization or column chromatography, with LC-MS and H NMR used for structural validation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) and UV detection at 254 nm to assess purity.
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm stereochemistry and substituent positions .
  • LC-MS : Electrospray ionization (ESI) in positive mode to verify molecular weight ([M+H]⁺) and detect impurities .

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • PPE : Wear impervious gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Spill Management : Contain spills with inert absorbents (e.g., silica gel) and dispose of waste in accordance with local regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural validation?

  • Methodology :

  • Compare experimental spectra with reference standards (e.g., Pharmacopeial impurities) to identify unexpected peaks .
  • Repeat experiments under anhydrous conditions to rule out solvent or moisture interference .
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm coupling patterns .

Q. What strategies are effective for impurity profiling in this compound batches?

  • Methodology :

  • HPLC Method Development : Utilize a gradient elution (e.g., 0.1% TFA in water/acetonitrile) with a phenyl-hexyl column to separate polar and non-polar by-products .
  • Mass Spectrometry : High-resolution MS (HRMS) to identify impurities such as N-benzylated by-products or hydrolyzed intermediates .
  • Reference Standards : Cross-check against pharmacopeial impurity databases (e.g., EP or USP monographs) .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

  • Methodology :

  • Variables : Test factors like temperature (70–90°C), catalyst loading (5–15 mol%), and solvent polarity (chloroform vs. dichloroethane) .
  • Response Surface Methodology (RSM) : Analyze yield and purity data to identify optimal conditions. For example, a central composite design (CCD) can model non-linear interactions .
  • Validation : Confirm reproducibility across three independent batches using ANOVA .

Q. What in vitro assays are suitable for studying the biological activity of 2-Benzylmorpholine derivatives?

  • Methodology :

  • Enzyme Inhibition : Use fluorometric assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations via nonlinear regression .
  • Cell-Based Assays : Screen for cytotoxicity in HEK-293 or HepG2 cells using MTT assays, with dose-response curves (1–100 µM) .
  • Data Analysis : Normalize results to positive controls (e.g., donepezil for AChE inhibition) and apply Student’s t-test for significance (p < 0.05) .

Q. How do researchers address contradictions in kinetic data during dissolution studies?

  • Methodology :

  • Model Fitting : Compare release profiles to zero-order, first-order, and Higuchi models using software like DDSolver .
  • Parameter Consistency : Ensure sink conditions (e.g., pH 6.8 phosphate buffer) and validate apparatus calibration .
  • Statistical Validation : Use F₂ similarity factor analysis to assess batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.